Bis[(2,2,2-trifluoroacetyl)oxy]ZINC Bis[(2,2,2-trifluoroacetyl)oxy]ZINC
Brand Name: Vulcanchem
CAS No.:
VCID: VC16198003
InChI: InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);
SMILES:
Molecular Formula: C4H2F6O4Zn
Molecular Weight: 293.4 g/mol

Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

CAS No.:

Cat. No.: VC16198003

Molecular Formula: C4H2F6O4Zn

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Bis[(2,2,2-trifluoroacetyl)oxy]ZINC -

Specification

Molecular Formula C4H2F6O4Zn
Molecular Weight 293.4 g/mol
IUPAC Name 2,2,2-trifluoroacetic acid;zinc
Standard InChI InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);
Standard InChI Key IMUWWRYDTMVXMS-UHFFFAOYSA-N
Canonical SMILES C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Zn]

Introduction

Chemical Structure and Physicochemical Properties

The structural configuration of bis[(2,2,2-trifluoroacetyl)oxy]zinc is defined by a zinc(II) center bonded to two trifluoroacetate (CF3COO\text{CF}_3\text{COO}^-) ligands. Each ligand donates two oxygen atoms to the zinc coordination sphere, forming a tetrahedral or octahedral geometry depending on hydration state . The trifluoroacetyl moiety induces strong electron-withdrawing effects, enhancing the compound’s Lewis acidity compared to non-fluorinated analogs like zinc acetate .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC4F6O4Zn\text{C}_4\text{F}_6\text{O}_4\text{Zn}
Molecular Weight291.418 g/mol
Coordination GeometryTetrahedral or Octahedral
SolubilitySoluble in polar aprotic solvents
Melting PointNot extensively documented

The compound’s infrared (IR) spectrum typically exhibits characteristic peaks for C=O\text{C=O} (1,650–1,750 cm1^{-1}) and C-F\text{C-F} (1,100–1,300 cm1^{-1}) stretching vibrations, consistent with trifluoroacetate coordination .

Reactivity and Catalytic Applications

Bis[(2,2,2-trifluoroacetyl)oxy]zinc demonstrates enhanced catalytic activity in organic transformations due to its strong Lewis acidity. Comparative studies with non-fluorinated zinc salts reveal superior performance in reactions requiring electron-deficient metal centers:

Table 2: Catalytic Performance Comparison

CatalystReaction TypeKey Advantage
Zinc AcetateTransesterificationModerate reactivity
Zinc TrifluoroacetateOxazoline FormationHigh yield under mild conditions
Zinc TriflateFriedel-CraftsSuperior acid strength

For instance, in transesterification reactions, the compound facilitates the exchange of alkoxy groups between esters and alcohols at ambient temperatures, a property attributed to its ability to polarize carbonyl groups .

Comparative Analysis with Structural Analogs

The substitution of fluorine atoms in bis[(2,2,2-trifluoroacetyl)oxy]zinc confers distinct advantages over non-fluorinated counterparts:

  • Zinc Acetate (Zn(OAc)2\text{Zn}(\text{OAc})_2): Lacks fluorinated groups, resulting in lower electrophilicity and reduced catalytic efficiency in electron-deficient environments .

  • Zinc Trifluoromethanesulfonate (Zn(OTf)2\text{Zn}(\text{OTf})_2): Features a sulfonate group with higher thermal stability but lower solubility in organic media .

Industrial and Research Applications

While direct industrial applications of bis[(2,2,2-trifluoroacetyl)oxy]zinc remain under exploration, its potential uses align with trends in fluorinated coordination chemistry:

  • Polymer Synthesis: As a initiator or co-catalyst in fluoropolymer production.

  • Electrolyte Additives: Enhancing ionic conductivity in zinc-ion batteries through improved solvation dynamics.

  • Pharmaceutical Intermediates: Facilitating fluorination steps in drug synthesis.

Biological and Environmental Considerations

  • Moderate antimicrobial properties against Gram-positive bacteria .

  • Potential as fixatives in histopathology due to zinc’s nucleic acid-stabilizing effects .

Environmental persistence studies suggest that fluorinated zinc salts may exhibit longer degradation times compared to non-fluorinated analogs, necessitating careful disposal protocols.

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